Perfluorobutyltetrahydrofuran

Vue d'ensemble

Description

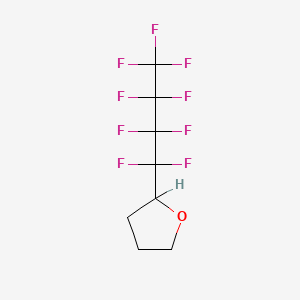

Perfluorobutyltetrahydrofuran is a perfluorinated ether compound with the molecular formula C8H7F9O. It is characterized by its high chemical stability, low surface tension, and unique solubility properties. This compound is often used as a solvent in various chemical reactions due to its inert nature and ability to form biphasic systems with many organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorobutyltetrahydrofuran is typically synthesized through the epoxidation of 1,1,1,4,4,4-hexafluoro-2,3-butanediol using an acid catalyst. This reaction requires specific experimental conditions and fluorinating agents .

Industrial Production Methods: Industrial production of this compound involves the large-scale epoxidation process, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Perfluorobutyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield perfluorinated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various substituted perfluorinated ethers

Applications De Recherche Scientifique

Perfluorobutyltetrahydrofuran has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring biphasic systems.

Biology: Employed in the study of gas transport and solubility due to its high gas solubilization capacity.

Medicine: Investigated as a component in blood substitutes and oxygen carriers.

Industry: Utilized as a high-temperature lubricant and in the production of specialized coatings.

Mécanisme D'action

The mechanism of action of perfluorobutyltetrahydrofuran is primarily based on its physical properties. Its high chemical stability and low surface tension allow it to act as an effective solvent and reaction medium. In biological applications, it facilitates gas transport by dissolving large quantities of gases such as oxygen .

Comparaison Avec Des Composés Similaires

Perfluoro-2-butyltetrahydrofuran: Similar in structure but differs in the position of fluorine atoms.

Perfluorohexyloctane: Another perfluorinated compound used in ophthalmology.

Uniqueness: Perfluorobutyltetrahydrofuran is unique due to its specific balance of chemical stability, solubility properties, and ability to form biphasic systems. This makes it particularly valuable in applications requiring high-performance solvents and reaction media .

Activité Biologique

Perfluorobutyltetrahydrofuran (PFTHF) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of PFTHF, focusing on its interactions with biological systems, degradation processes, toxicity, and potential therapeutic uses.

PFTHF is characterized by a perfluorinated carbon chain, which imparts significant hydrophobic and lipophobic properties. These attributes influence its behavior in biological systems, including its bioavailability and interaction with cellular membranes.

Biological Interactions

Research indicates that PFTHF and related compounds, such as perfluorobutanesulfonate (PFBS), exhibit notable interactions with lipid bilayers. Studies have shown that PFBS disrupts phosphatidylcholine (PC) monolayers and bilayers, leading to alterations in membrane fluidity and integrity. The disruption is concentration-dependent, indicating a potential mechanism for toxicity in biological systems .

Table 1: Summary of Biological Effects of PFBS on Lipid Membranes

| Parameter | Effect Observed |

|---|---|

| Transition Temperature | Decreased |

| Limiting Molecular Area | Increased |

| Surface Pressure at Collapse | Decreased |

| Compressibility | Decreased |

Toxicity Studies

Toxicological evaluations of PFBS, which is a degradation product of PFTHF, reveal important insights into the safety profile of perfluorinated compounds. A two-generation study conducted by 3M found no reproductive toxicity in rats exposed to PFBS at doses ranging from 30 to 1000 mg/kg body weight/day. In contrast, longer-chain perfluorinated compounds like PFOS exhibited significant reproductive and developmental toxicity .

Case Study: PFBS Toxicity in Animal Models

- Species : Rats

- Exposure Duration : Two generations

- Doses : 30 to 1000 mg/kg body weight/day

- Findings : No reproductive toxicity observed; shorter half-life compared to PFOS facilitated urinary excretion.

Environmental Persistence and Degradation

PFTHF is resistant to both chemical and biological degradation due to its fluorinated structure. Studies indicate that the compound undergoes slow hydrolysis and photolysis in the environment. The half-life for hydrolytic degradation has been estimated to be significant, with some studies reporting half-lives exceeding 48 years under neutral conditions .

Table 2: Hydrolytic Half-Lives of Related Compounds

| Compound | Half-Life (Years) |

|---|---|

| N-Methylperfluorobutanesulfonamide | >48 |

| Perfluorobutanesulfonate (PFBS) | 4.7 hours (rats) |

Potential Therapeutic Applications

The unique properties of PFTHF have led to investigations into its use as a contrast agent in medical imaging. Recent studies suggest that fluorinated compounds can enhance imaging techniques such as MRI due to their distinctive magnetic properties . The stability of PFTHF under various conditions further supports its potential utility in clinical applications.

Propriétés

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFUEPJVIFJOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276353 | |

| Record name | Perfluorobutyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26446-59-3, 25962-44-1 | |

| Record name | Perfluorobutyl tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.